N-(1-cyano-1,2-dimethylpropyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
Properties
Molecular Formula |
C22H23N5OS |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H23N5OS/c1-16(2)22(3,15-23)24-19(28)14-29-21-26-25-20(17-10-6-4-7-11-17)27(21)18-12-8-5-9-13-18/h4-13,16H,14H2,1-3H3,(H,24,28) |
InChI Key |
SLEXJLXPZOXZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Thioacetamide Introduction: The triazole ring can be functionalized with a thioacetamide group using thiolation reactions.
Cyano Group Addition: The cyano group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The aromatic rings in the triazole moiety may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted triazole derivatives.
Scientific Research Applications
N-(2-Cyano-3-methylbutan-2-yl)-2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetamide may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Possible therapeutic agent due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyano and thioacetamide groups may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table highlights structural variations among analogues sharing the 4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl core:
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, providing insights into its pharmacological properties, synthesis, and potential applications.
Molecular Structure and Composition
The compound's molecular formula is C22H23N5OS, with a molecular weight of 405.5 g/mol. Its structure includes a triazole ring, a cyano group, and a sulfanyl moiety, which are pivotal in determining its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N5OS |
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | This compound |
Antifungal and Anticancer Properties
Compounds containing triazole rings are often investigated for their antifungal and anticancer properties. Preliminary studies suggest that this compound may exhibit significant biological activity against various fungal strains and cancer cell lines. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific receptors or enzymes. Interaction studies typically employ biochemical assays and molecular docking simulations to elucidate binding affinities and predict therapeutic potential. Such studies are crucial for understanding how this compound interacts with biological systems.
Pharmacological Studies
Case Study: In Vitro Activity Against Cancer Cells
A study conducted on the cytotoxic effects of this compound revealed promising results:
- Cell Lines Tested: HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values: The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines.
These findings indicate that the compound has potential as an anticancer agent and warrants further investigation.
Synthetic Routes
The synthesis of this compound involves several key steps:
- Formation of the Triazole Ring: This can be achieved through cyclization reactions using hydrazine derivatives.
- Introduction of the Cyano Group: Typically involves nucleophilic addition reactions.
- Attachment of the Sulfanyl Moiety: This may be done through thiolation reactions.
Summary of Synthesis Steps
| Step | Reaction Type |
|---|---|
| Triazole Ring Formation | Cyclization |
| Cyano Group Introduction | Nucleophilic Addition |
| Sulfanyl Attachment | Thiolation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1-cyano-1,2-dimethylpropyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Synthesize the triazole core via 1,3-dipolar cycloaddition between substituted azides and alkynes under Cu(OAc)₂ catalysis in a solvent system (e.g., t-BuOH:H₂O 3:1). Monitor reaction progress via TLC (hexane:ethyl acetate 8:2) .
- Step 2 : Functionalize the triazole with a sulfanylacetamide group using nucleophilic substitution. Optimize reaction time (6–8 hours) and temperature (room temperature) to minimize side products .
- Step 3 : Purify via recrystallization (ethanol) or column chromatography (silica gel, DCM/EtOAc) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Key Techniques :
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1670 cm⁻¹, C≡N at ~2200 cm⁻¹) .
- NMR : Analyze substituent environments (e.g., triazole proton at δ 8.36 ppm in DMSO-d₆) and acetamide NH signals (δ 10.79–11.02 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₂₁H₁₈N₅O₄: 404.1359 vs. observed 404.1348) .
- Data Table :
| Technique | Key Peaks/Data | Functional Group Confirmation |
|---|---|---|
| IR | 1671 cm⁻¹ | C=O (acetamide) |
| ¹H NMR | δ 5.38 (s, 2H) | –NCH₂CO– linkage |
| HRMS | 404.1348 | Molecular ion accuracy |
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structurally similar triazole derivatives?
- Methodology :
- SAR Studies : Systematically modify substituents (e.g., phenyl vs. pyridinyl groups) and evaluate activity changes. notes that replacing a chlorophenyl with furanyl enhances antifungal potency .
- Computational Screening : Use DFT or molecular docking to predict binding affinities. emphasizes integrating computational models to prioritize analogs for synthesis .
- Case Study : In , a furan-substituted analog showed 10× higher antimicrobial activity than phenyl derivatives, attributed to improved hydrophobic interactions .
Q. How can reaction pathways be designed to minimize by-products in triazole-functionalized acetamides?
- Advanced Techniques :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves selectivity .
- Solvent-Free Conditions : Eliminate solvent compatibility issues; reports 15–20% yield increases under neat conditions .
- Flow Chemistry : Enables precise control of reaction parameters (temperature, residence time) for scalable synthesis .
Q. What mechanistic insights explain the compound’s potential anticancer activity, and how can they be validated?
- Hypothesis : The triazole sulfanyl group may inhibit kinase enzymes via covalent binding to cysteine residues.
- Validation Steps :
- Enzyme Assays : Measure IC₅₀ against target kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
- X-ray Crystallography : Resolve ligand-enzyme binding modes (e.g., triazole interaction with ATP-binding pockets) .
- In Vivo Models : Evaluate tumor growth inhibition in xenograft mice, correlating with pharmacokinetic data (Cmax, t₁/₂) .
Methodological Considerations
Q. How do researchers balance synthetic complexity with biological efficacy in triazole-acetamide derivatives?
- Framework :
- Step 1 : Prioritize substituents using cheminformatics tools (e.g., Lipinski’s Rule of Five for drug-likeness).
- Step 2 : Synthesize a focused library (10–15 analogs) with incremental structural changes .
- Step 3 : Use high-throughput screening to identify lead candidates with >50% efficacy at ≤10 μM .
Q. What statistical approaches are recommended for analyzing heterogeneous datasets in structure-activity relationships?
- Tools :
- PCA (Principal Component Analysis) : Reduces dimensionality in datasets (e.g., 20+ physicochemical parameters) .
- ML Models : Random Forest or SVM to predict bioactivity based on molecular descriptors (e.g., logP, polar surface area) .
Data Contradictions and Resolution
Q. Why do NMR spectra of analogous compounds show variability in triazole proton shifts?
- Root Cause : Solvent polarity (DMSO vs. CDCl₃) and hydrogen bonding alter chemical shifts.
- Resolution : Standardize NMR conditions (e.g., DMSO-d₆ for all analogs) and reference internal standards (TMS) .
Q. How to address discrepancies between computational predictions and experimental bioactivity?
- Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
